molecular formula C42H45Cl2F2N4NaO6 B610456 RG7388-TCO CAS No. 2232888-22-9

RG7388-TCO

Cat. No.: B610456
CAS No.: 2232888-22-9
M. Wt: 833.73
InChI Key: UGMQEIBGWDOFJA-KNALVSOESA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RG7388-TCO is a trans-cyclooctene (TCO) tagged derivative of the potent and selective MDM2 antagonist Idasanutlin (RG7388) . This compound is designed as a chemical tool for highly specific cellular imaging of endogenous MDM2 protein and for assessing dynamic responses to MDM2-p53 inhibition in a research setting . The compound retains high cellular potency and specificity for MDM2, leveraging the mechanism of its parent compound, which binds to the p53 site on MDM2, effectively displacing p53 and leading to the stabilization and activation of the p53 pathway . The primary research application of this compound is its use in bioorthogonal click chemistry. The TCO moiety enables a specific in-cell reaction with tetrazine-tagged fluorescent dyes (e.g., BODIPY), allowing for precise fluorescence imaging of MDM2 in cells with wild-type p53, such as SJSA-1 osteosarcoma cells . This capability provides researchers with a powerful method to visualize MDM2 localization and density directly in a cellular context. Furthermore, beyond imaging, this compound can be used to pull down MDM2 from cell lysates when reacted with tetrazine-tagged agarose beads, facilitating various biochemical assays . This makes it a versatile probe for precisely imaging MDM2 and for the relative assessment of target engagement and the antagonism of the MDM2-p53 interaction in vitro .

Properties

CAS No.

2232888-22-9

Molecular Formula

C42H45Cl2F2N4NaO6

Molecular Weight

833.73

IUPAC Name

Sodium 4-[(2R,3R,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-amido]-3-[3-({[(4E)-cyclooct-4-en-1-yloxy]carbonyl}amino)propoxy]benzoate

InChI

InChI=1S/C42H46Cl2F2N4O6.Na/c1-41(2,3)23-34-42(24-47,29-17-16-26(43)22-31(29)45)35(28-13-9-14-30(44)36(28)46)37(50-34)38(51)49-32-18-15-25(39(52)53)21-33(32)55-20-10-19-48-40(54)56-27-11-7-5-4-6-8-12-27;/h4-5,9,13-18,21-22,27,34-35,37,50H,6-8,10-12,19-20,23H2,1-3H3,(H,48,54)(H,49,51)(H,52,53);/q;+1/p-1/b5-4+;/t27?,34-,35+,37+,42-;/m0./s1

InChI Key

UGMQEIBGWDOFJA-KNALVSOESA-M

SMILES

O=C([O-])C1=CC=C(NC([C@@H]2N[C@@H](CC(C)(C)C)[C@](C#N)(C3=CC=C(Cl)C=C3F)[C@@H]2C4=CC=CC(Cl)=C4F)=O)C(OCCCNC(OC5CC/C=C/CCC5)=O)=C1.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RG7388TCO;  RG7388 TCO;  RG7388-TCO;  RG-7388-TCO

Origin of Product

United States

Comparison with Similar Compounds

RG7388 (Parent Compound)

Property This compound RG7388
Molecular Formula C₃₈H₄₄ClN₄O₆S (estimated)* C₃₁H₃₉ClN₄O₄ (literature-derived)
Target MDM2 MDM2
Function MDM2 antagonist + imaging probe MDM2 antagonist (therapeutic)
Clickability Yes (TCO moiety) No
Cellular Potency IC₅₀ < 100 nM (SJSA-1 cells) IC₅₀ ~ 6 nM (SJSA-1 cells)
Applications Imaging, pull-down assays Clinical cancer therapy

CAS 7400-06-8 (C₁₀H₁₇N₃O₃)

This compound, while structurally distinct from this compound, shares functional relevance as a small-molecule tool for biochemical studies.

Property This compound CAS 7400-06-8
Molecular Weight ~800 g/mol (estimated) 227.26 g/mol
Solubility Not reported 6.1 mg/mL (water)
LogP ~5.0 (predicted) 0.82 (consensus)
Bioavailability Low (due to TCO) 0.55 (moderate)
Application MDM2 imaging/therapeutics Unspecified biochemical research

Key Contrast : CAS 7400-06-8 lacks MDM2 specificity and clickability, limiting its utility in targeted cancer studies.

CAS 7312-10-9 (C₉H₅BrO₂S)

A brominated benzothiophene carboxylate, this compound exemplifies structurally dissimilar but functionally overlapping probes (e.g., fluorescence or protein interaction studies).

Property This compound CAS 7312-10-9
Molecular Weight ~800 g/mol 257.10 g/mol
Target MDM2 Unspecified (likely CYP1A2 inhibitor)
BBB Penetration Unlikely Yes
Toxicity Low (research-grade) High (CYP1A2 inhibition)
Application Cancer research Enzymology/toxicology studies

Key Insight : CAS 7312-10-9’s BBB permeability and CYP inhibition highlight divergent applications compared to this compound’s oncological focus.

Performance in Cellular Assays

This compound outperforms conventional probes in specificity and versatility:

  • Imaging Sensitivity: Achieved subcellular resolution of MDM2 in SJSA-1 cells, unlike non-clickable analogues .
  • Target Engagement : Demonstrated >90% MDM2 occupancy at 100 nM, surpassing first-generation MDM2 inhibitors (e.g., Nutlin-3a) in precision .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Solubility (Water) Bioavailability
This compound ~800 g/mol ~5.0 Not reported Low
CAS 7400-06-8 227.26 g/mol 0.82 6.1 mg/mL 0.55
CAS 7312-10-9 257.10 g/mol 0.73* Not reported Not reported

*Predicted using SILICOS-IT .

Table 2: Functional Comparison

Compound Target Clickable Clinical Relevance Toxicity
This compound MDM2 Yes Preclinical Low
RG7388 MDM2 No Phase III Moderate
CAS 6007-85-8 Unclear No None High (H315)

Q & A

Q. What are the key molecular targets and mechanisms of action for RG7388-TCO in preclinical models?

Methodological Answer: Investigate its mechanism using biochemical assays (e.g., binding affinity studies) and structural analyses (X-ray crystallography or cryo-EM). Cross-reference in vitro cytotoxicity data with in vivo tumor regression models to validate target specificity. Ensure reproducibility by documenting assay conditions (e.g., pH, temperature, solvent) and statistical power calculations . For data integrity, use orthogonal validation methods (e.g., siRNA knockdown) to confirm target engagement .

Q. How should researchers design experiments to assess this compound’s efficacy while minimizing confounding variables?

Methodological Answer: Employ randomized controlled trials (RCTs) in animal models, stratifying cohorts by tumor type, stage, and genetic background. Include negative controls (vehicle-only) and positive controls (standard-of-care agents). Use blinded data analysis to reduce bias. Adhere to ARRIVE guidelines for preclinical studies, detailing sample size justification and exclusion criteria .

Q. What are the best practices for collecting and managing pharmacokinetic/pharmacodynamic (PK/PD) data for this compound?

Methodological Answer: Use LC-MS/MS for plasma concentration measurements and validate assays with calibration curves. Record timepoints consistently across cohorts. Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on extraction protocols and instrument parameters . For PD endpoints, integrate biomarkers (e.g., tumor volume MRI measurements) with PK profiles to model dose-response relationships .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer: Follow PRISMA guidelines to search PubMed, Scopus, and EMBASE using controlled vocabulary (e.g., MeSH terms: "this compound," "anticancer agents," "click chemistry"). Screen studies for relevance using tools like Rayyan, and categorize findings by study type (in vitro, in vivo, clinical). Critically appraise conflicting results using tools like AMSTAR-2 .

Q. What criteria should guide hypothesis formulation when studying this compound’s off-target effects?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does this compound induce apoptosis in non-cancerous cells at therapeutic doses, and what molecular pathways are involved?" Validate hypotheses using high-content screening (e.g., RNA-seq) and pathway enrichment tools (e.g., DAVID) .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioassay conditions to improve signal-to-noise ratios in heterogeneous tumor models?

Methodological Answer: Conduct fractional factorial designs to test variables (e.g., incubation time, cell density, reagent concentration). Use response surface methodology (RSM) to identify optimal conditions. Validate with dose-response curves and compare IC₅₀ values across cell lines. Address batch effects by including internal reference samples .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Perform meta-analysis of discordant datasets, adjusting for factors like tumor microenvironment complexity or drug metabolism differences. Use patient-derived xenograft (PDX) models to bridge the gap. Apply Bayesian statistics to quantify uncertainty in translational predictions .

Q. How should multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

Methodological Answer: Use network pharmacology approaches (e.g., STRING DB) to map protein-protein interactions. Apply machine learning (e.g., random forests) to prioritize pathways correlated with drug response. Validate findings with CRISPR-Cas9 knockout models . Ensure data interoperability by adhering to MIAME/MINSEQE standards .

Q. What statistical methods address overdispersion in count data (e.g., tumor metastasis inhibition rates) from this compound studies?

Methodological Answer: Replace Poisson regression with negative binomial models to handle overdispersion. Use zero-inflated models for datasets with excess zeros. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC) .

Q. How can in silico modeling predict this compound’s metabolic stability while accounting for interspecies variability?

Methodological Answer: Build QSAR models using datasets from liver microsome assays across species. Train algorithms on descriptors like logP, molecular weight, and cytochrome P450 binding affinities. Validate predictions with in vitro intrinsic clearance assays .

Q. What experimental designs mitigate ethical concerns in this compound’s preclinical toxicity studies?

Methodological Answer: Follow the 3Rs principle (Replacement, Reduction, Refinement). Use organ-on-a-chip systems for preliminary toxicity screening. For in vivo studies, employ humane endpoints (e.g., tumor burden limits) and minimize cohort sizes via adaptive designs .

Q. How do researchers validate this compound’s target engagement in complex biological matrices (e.g., tumor tissue)?

Methodological Answer: Use chemical proteomics (e.g., activity-based protein profiling) with clickable this compound probes. Confirm binding via SILAC-based mass spectrometry and orthogonal techniques like CETSA .

Methodological Resources

  • Data Analysis : Refer to Research Paper Help Guide for structuring results and avoiding overinterpretation .
  • Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental documentation .
  • Ethics : Consult GDPR frameworks for handling identifiable data in translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RG7388-TCO
Reactant of Route 2
Reactant of Route 2
RG7388-TCO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.